(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O/c28-19(15-1-2-16-14(9-15)3-4-21-16)26-7-5-25(6-8-26)17-10-18(23-12-22-17)27-13-20-11-24-27/h1-4,9-13,21H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALLDLKPVALENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, which are then coupled together through a series of reactions. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: This often involves the condensation of amidines with β-dicarbonyl compounds.
Coupling of Piperazine and Indole: The piperazine ring can be introduced through nucleophilic substitution reactions, while the indole ring is typically synthesized via Fischer indole synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole and pyrimidine rings can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced triazole and pyrimidine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Structure
The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. The compound features a complex structure that includes a triazole ring, a pyrimidine moiety, and an indole component, which are known for their biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole and indole derivatives. The compound has shown promising results against various pathogens:
- Broad-Spectrum Activity : The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.12 µg/mL in some derivatives .
- Fungal Infections : Research indicates that derivatives similar to this compound exhibit antifungal activity against species like Candida albicans, making them potential candidates for treating fungal infections .
Cancer Therapeutics
The indole moiety is particularly notable for its anticancer properties. Compounds containing indole structures have been investigated for their ability to inhibit tumor growth:
- Mechanisms of Action : Studies suggest that indole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .
- Targeting Specific Pathways : The incorporation of triazole and piperazine rings enhances the compound's ability to target specific enzymes or receptors involved in cancer progression, potentially leading to more effective treatments .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Antibacterial Studies : A study by Shirinzadeh et al. evaluated various indole-triazole derivatives for their antimicrobial activity against multiple pathogens, reporting significant inhibition compared to standard antibiotics .
- Cancer Cell Line Testing : Research involving the testing of compounds on human cancer cell lines has shown that certain derivatives can effectively reduce cell viability, suggesting their potential use in cancer therapy .
- In Vivo Studies : Animal model studies have demonstrated that these compounds can significantly reduce tumor size when administered at specific dosages, indicating their therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone involves its interaction with various molecular targets. The triazole and pyrimidine rings can bind to enzymes and receptors, modulating their activity. The indole ring can intercalate with DNA, affecting gene expression. The piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and analogs from literature and patents:
Key Observations:
- Heterocyclic Core: The target compound’s triazole-pyrimidine core contrasts with pyrazolo-pyrimidine systems in and .
- Linker Flexibility: The piperazine linker in the target compound offers conformational flexibility, unlike rigid fused systems (e.g., pyrazolo[3,4-d]pyrimidine) or absent linkers in other analogs .
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone is a complex heterocyclic structure that integrates triazole, pyrimidine, piperazine, and indole moieties. This combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The structural formula can be represented as follows:
This compound features a triazole ring that is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that compounds containing triazole and indole structures often exhibit significant anticancer properties. For instance, derivatives of indole have been reported to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Studies have shown that certain triazole derivatives induce cell cycle arrest in the G2/M phase. For example, a related compound demonstrated an IC50 value of 4.363 µM against HCT 116 colon cancer cells, suggesting potent anticancer activity .
- Tumor Growth Inhibition : In vivo studies using xenograft models have illustrated that similar compounds can suppress tumor growth significantly. For instance, a related indole derivative inhibited tumor growth by 90.6% in melanoma models .
- Mechanisms of Action : The mechanism often involves the inhibition of tubulin polymerization, which is critical for mitosis. Compounds that bind to the colchicine site on tubulin have shown promising results in disrupting microtubule dynamics .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 4.363 | HCT 116 | Cell cycle arrest |
| Compound B | 0.51 | A549 | Tubulin polymerization inhibition |
| Compound C | 30 | A375 | Tumor growth inhibition |
Antimicrobial Activity
The presence of the triazole moiety contributes to significant antimicrobial properties:
- Broad Spectrum Activity : Compounds with triazole structures have been effective against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, certain triazolo-pyrimidine derivatives exhibited MIC values lower than standard antibiotics like vancomycin .
- Mechanism : The antimicrobial action is often attributed to the disruption of cell membrane integrity or interference with nucleic acid synthesis.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Study on Triazole Derivatives : A series of triazole-based compounds were synthesized and evaluated for their anticancer activity against multiple cell lines. The study found that modifications at specific positions significantly enhanced their potency .
- In Vivo Efficacy : In a mouse model for breast cancer, a related compound was administered at 60 mg/kg every other day for three weeks, resulting in a substantial reduction in tumor size without significant toxicity .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-indol-5-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, pyrimidine intermediates with triazole substituents can be synthesized via nucleophilic substitution using 1H-1,2,4-triazole under reflux conditions in anhydrous solvents (e.g., DMF or THF). Subsequent piperazine coupling to the pyrimidine core requires controlled pH (7–9) and temperatures (60–80°C) to minimize side reactions. Monitoring via TLC or HPLC ensures intermediate purity before the final indole-methanone coupling, which may use peptide coupling reagents like HATU or EDC .
Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, DEPT-135) are essential for confirming molecular weight and structural assignments. Purity validation (>95%) requires reversed-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Thermal stability can be assessed via differential scanning calorimetry (DSC), while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .
Q. How does this compound compare structurally and functionally to analogs with substituted pyrazole or imidazole rings?
- Methodological Answer : Compared to pyrazole-based analogs (e.g., (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone), the triazole-pyrimidine core here enhances π-π stacking interactions with biological targets, as seen in computational docking studies. Functional assays (e.g., kinase inhibition) should be conducted to quantify differences in binding affinity and selectivity .
Advanced Research Questions
Q. What experimental design principles should guide in vivo pharmacokinetic (PK) and toxicity studies for this compound?
- Methodological Answer : Use randomized block designs with split-plot arrangements (e.g., dose-response as main plots, time points as subplots) to account for variability. Include controls for hepatic metabolism (CYP450 inhibition assays) and renal clearance. For toxicity, follow OECD guidelines: acute toxicity (LD50 in rodents), 28-day repeated dose studies, and genotoxicity (Ames test) .
Q. How can contradictions in biological activity data (e.g., varying IC50 values across assays) be systematically resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell line variability. Validate using orthogonal methods:
- Step 1 : Replicate assays with standardized protocols (e.g., fixed ATP levels).
- Step 2 : Cross-validate with SPR (surface plasmon resonance) for binding kinetics.
- Step 3 : Apply multivariate statistical analysis (ANOVA with post-hoc Tukey tests) to identify confounding variables .
Q. What strategies are effective for studying the compound’s interaction with dual receptor targets (e.g., H1/H4 histamine receptors)?
- Methodological Answer : Use radioligand displacement assays (³H-mepyramine for H1, ³H-histamine for H4) to determine Ki values. For functional activity, employ cAMP/Gαq signaling assays in HEK293 cells transfected with target receptors. Competitive binding curves and Schild regression analysis can distinguish competitive vs. allosteric mechanisms .
Q. How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be integrated into early-stage research?
- Methodological Answer : Follow tiered testing:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
